A Technical Guide to the Synthesis and Spectroscopic Characterization of Bromine Chloride
A Technical Guide to the Synthesis and Spectroscopic Characterization of Bromine Chloride
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the synthesis and spectroscopic characterization of bromine chloride (BrCl), an important interhalogen compound. It details experimental protocols, summarizes key physical and spectroscopic data, and illustrates workflows for its preparation and analysis.
Introduction to Bromine Chloride (BrCl)
Bromine chloride is a reactive, golden-yellow interhalogen compound with the chemical formula BrCl.[1] At room temperature, it exists as a thermally unstable gas that slowly decomposes into its constituent elements, bromine (Br₂) and chlorine (Cl₂).[2] Due to its strong oxidizing properties, BrCl finds applications in analytical chemistry, particularly for determining low levels of mercury, and as a disinfectant, algaecide, and fungicide in industrial water treatment.[1][3][4] Its simple diatomic structure makes it an excellent subject for spectroscopic studies to probe the nature of interhalogen bonding and molecular energy levels.
Physicochemical Properties of Bromine Chloride
BrCl is a reddish-yellow mobile liquid or gas with an irritating odor.[3][5] It is a strong oxidizing agent that reacts with water to form corrosive acids.[3] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Bromine Chloride
| Property | Value | References |
| Formula | BrCl | [1] |
| Molar Mass | 115.357 g/mol | [1] |
| Appearance | Golden yellow gas / Reddish-yellow liquid | [1][3] |
| Melting Point | -66 °C | [1] |
| Boiling Point | 5 °C (decomposes) | [1][5] |
| Density (liquid) | 2.172 g/cm³ | [1] |
| Bond Length (Gas Phase) | 2.1360376(18) Å | [1][2] |
| Bond Length (Solid State) | 2.179(2) Å | [1][2] |
| Dipole Moment | ~0.57 D | [2] |
| Standard Enthalpy of Formation (ΔH°f) | 14.64 kJ/mol | [2] |
| Standard Entropy (S°) | 240.0 J/mol·K | [2] |
Synthesis of Bromine Chloride
BrCl is typically prepared on demand in the laboratory due to its instability. The most common method involves the direct combination of equimolar amounts of bromine and chlorine.
Experimental Protocol: Direct Combination of Halogens
This protocol is based on the direct reaction of liquid bromine and chlorine gas.[6]
Materials and Equipment:
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A 100 mL Fisher-Porter tube or a similar sealable, pressure-resistant glass vessel with a magnetic stirrer.
-
Commercially available liquid bromine (Br₂).
-
Chlorine (Cl₂) gas cylinder.
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Inert gas (e.g., dry air or nitrogen) with low carbon monoxide content (<100 ppm).
-
Appropriate safety equipment: fume hood, acid-gas respirator, face shield, and heavy-duty gloves.
Procedure:
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Vessel Preparation: Thoroughly dry the reaction vessel and purge it with an inert gas to remove air and moisture. This is critical to prevent the formation of hydrohalic acids and carbonyl halides.[6]
-
Reactant Addition (Bromine): In a fume hood, carefully place a measured amount of liquid bromine (e.g., 94.2 grams) into the purged reaction vessel containing a magnetic stirrer.[6]
-
Reactant Addition (Chlorine): Seal the vessel. Introduce an equimolar amount of chlorine gas (e.g., 43.0 grams) into the vessel under its autogenous pressure.[6]
-
Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction to form BrCl will proceed spontaneously. The color of the mixture will change from the dark red of bromine to the characteristic golden-yellow of bromine chloride.
-
Product Collection: The liquid BrCl product can be withdrawn directly from the liquid phase in the vessel for immediate use or analysis.[6]
Safety Note: Bromine and chlorine are highly toxic and corrosive. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Caption: Workflow for the synthesis of Bromine Chloride (BrCl).
Spectroscopic Characterization
A variety of spectroscopic techniques are employed to characterize BrCl, providing information on its electronic structure, vibrational and rotational energy levels, and molecular geometry.
Caption: General workflow for the spectroscopic characterization of BrCl.
UV-Visible Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule. For BrCl, the absorption of visible light is responsible for its distinct color.
-
Experimental Protocol:
-
Prepare a sample of BrCl, either as a gas in a sealed quartz cuvette of known path length or as a dilute solution in an inert solvent like carbon tetrachloride.
-
Record a baseline spectrum of the empty cuvette or the pure solvent.
-
Place the BrCl sample in the spectrophotometer and record the absorption spectrum, typically over a range of 200-800 nm.
-
The absorbance (A) is used to calculate the molar absorptivity (ε) via the Beer-Lambert law (A = εcl), where c is the concentration and l is the path length.
-
-
Expected Results: BrCl exhibits a strong absorption in the visible region with a maximum absorbance (λmax) at approximately 410 nm.[2]
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation corresponding to the fundamental vibrational frequency of the Br-Cl bond.
-
Experimental Protocol:
-
Introduce the gaseous BrCl sample into a gas IR cell with windows transparent to IR radiation (e.g., KBr or NaCl).
-
Alternatively, a liquid sample can be analyzed as a thin film between two salt plates.
-
Place the cell in the sample beam of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Expected Results: The IR spectrum of BrCl is characterized by a single, strong absorption band corresponding to the fundamental Br-Cl stretching vibration. This band is observed at approximately 439.5 - 439.9 cm⁻¹.[2][4][7]
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and provides information on molecular vibrations. A vibrational mode is Raman active if it causes a change in the polarizability of the molecule.[8]
-
Experimental Protocol:
-
Place a liquid or gaseous sample of BrCl in a glass capillary tube or cuvette.
-
Illuminate the sample with a monochromatic laser source (e.g., from an argon ion laser).
-
Collect the light scattered at a 90° angle to the incident beam.
-
Pass the scattered light through a filter to remove the intense Rayleigh scattering (light scattered at the same frequency as the laser).
-
Disperse the remaining light (Raman scattered light) onto a detector to obtain the Raman spectrum.
-
-
Expected Results: The Raman spectrum will show a Stokes line shifted from the excitation frequency by an amount corresponding to the Br-Cl vibrational frequency (~440 cm⁻¹). Rotational fine structure may also be resolved under high-resolution conditions.
Microwave Spectroscopy
Microwave spectroscopy provides highly precise measurements of the rotational energy levels of a molecule in the gas phase. This data is used to determine molecular geometry, such as bond lengths, with very high accuracy.[1]
-
Experimental Protocol:
-
Introduce a low-pressure gaseous sample of BrCl into the waveguide of a microwave spectrometer.
-
Sweep the microwave frequency and monitor for absorption of radiation by the sample.
-
The resulting spectrum consists of a series of lines corresponding to transitions between different rotational energy levels.
-
-
Expected Results: Analysis of the rotational spectrum yields rotational constants, from which the moment of inertia and, ultimately, the precise Br-Cl bond length can be calculated. This technique was used to determine the gas-phase bond length of 2.136 Å.[1][2]
Summary of Spectroscopic Data
The data obtained from various spectroscopic methods provide a comprehensive picture of the BrCl molecule.
Table 2: Key Spectroscopic Data for Bromine Chloride
| Spectroscopic Technique | Parameter | Value | References |
| UV-Visible | λmax | 410 nm | [2] |
| Molar Absorptivity (ε) | 175 M⁻¹·cm⁻¹ | [2] | |
| Infrared | Fundamental Vibrational Frequency (ν) | 439.5 cm⁻¹ | [4][7] |
| Microwave | Gas-Phase Bond Length (re) | 2.1360376(18) Å | [1] |
| Mass Spectrometry | Major Fragmentation Peaks (m/z) | 115 (BrCl⁺), 79/81 (Br⁺), 35/37 (Cl⁺) | [2] |
| NMR | ⁷⁹/⁸¹Br Chemical Shift Range | 0 to 100 ppm (relative to Br₂) | [2] |
Chemical Equilibrium
In the gas phase, bromine chloride exists in equilibrium with its parent halogens. The equilibrium is established according to the following reaction:
2BrCl(g) ⇌ Br₂(g) + Cl₂(g)
The equilibrium constant for this reaction has been determined to be approximately 0.15, indicating a significant presence of all three species in a gaseous sample.[4][7] This equilibrium is important to consider when performing quantitative spectroscopic analysis.
Caption: Gas-phase equilibrium of Bromine Chloride.
References
- 1. Bromine monochloride - Wikipedia [en.wikipedia.org]
- 2. webqc.org [webqc.org]
- 3. Bromine Chloride Comprehensive Guide: Usage, Hazards, Safety Measures and More [cloudsds.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. BROMINE CHLORIDE (BrCl) | BrCl | CID 61697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US5235000A - Preparation, storage, and usage of bromine chloride - Google Patents [patents.google.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Raman spectroscopy - Wikipedia [en.wikipedia.org]
